molecular formula C18H17N5O2 B2777608 2-[1-(1-Methylpyrazole-4-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one CAS No. 2380141-77-3

2-[1-(1-Methylpyrazole-4-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one

Cat. No.: B2777608
CAS No.: 2380141-77-3
M. Wt: 335.367
InChI Key: KMILWJWGHLHVKP-UHFFFAOYSA-N
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Description

The compound “2-[1-(1-Methylpyrazole-4-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one” is a complex organic molecule. It is related to a class of compounds known as 3-pyridyl isoindolin-1-ones . These compounds have been studied for their potential as inhibitors of aldosterone synthase (CYP11B2), an enzyme involved in the production of the hormone aldosterone .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex given its size and the variety of functional groups it contains. It has been found in complex with aldosterone synthase (CYP11B2), a key enzyme in the biosynthesis of the hormone aldosterone .

Mechanism of Action

As a potential inhibitor of aldosterone synthase (CYP11B2), this compound could reduce the production of aldosterone, a hormone that can have deleterious effects on various organ systems including the heart, vasculature, kidney, and central nervous system (CNS) when levels are elevated .

Future Directions

The future directions for research on this compound could involve further exploration of its potential as an aldosterone synthase inhibitor, including in vivo studies to assess its efficacy and safety .

Properties

IUPAC Name

2-[1-(1-methylpyrazole-4-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-21-10-14(9-19-21)18(25)22-11-15(12-22)23-17(24)8-7-16(20-23)13-5-3-2-4-6-13/h2-10,15H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMILWJWGHLHVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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